molecular formula C19H22N2O4S B2619271 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922097-63-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2619271
CAS No.: 922097-63-0
M. Wt: 374.46
InChI Key: FPXDJDNOZDUVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a chemical compound designed for research and development purposes. It features a benzo[b][1,4]oxazepin-4-one core structure, a privileged scaffold in medicinal chemistry, substituted with an ethyl and dimethyl group, and is further functionalized at the 8-position with a benzenesulfonamide group. This molecular architecture is of significant interest in the design of novel bioactive molecules. The benzenesulfonamide moiety is a key pharmacophore known for its ability to inhibit carbonic anhydrases , a family of enzymes that are important drug targets for conditions ranging from glaucoma to cancer . Researchers can leverage this compound as a key intermediate or building block for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for various therapeutic targets . The presence of both lipophilic (aromatic ring) and hydrophilic (sulfonamide) regions in the molecule can contribute to improved pharmacokinetic properties, making it a valuable scaffold for the development of new therapeutic agents with optimized absorption, distribution, metabolism, and excretion (ADME) profiles . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety regulations.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-11-10-14(12-17(16)25-13-19(2,3)18(21)22)20-26(23,24)15-8-6-5-7-9-15/h5-12,20H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXDJDNOZDUVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Oxazepine Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b][1,4]oxazepine ring. This can be achieved through a condensation reaction between an appropriate amine and a ketone under acidic conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide moiety is introduced via a sulfonation reaction, where the oxazepine intermediate reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Modifications: The ethyl and dimethyl groups are introduced through alkylation reactions, using reagents like ethyl iodide and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various N-substituted sulfonamides.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group is known to interact with the active sites of enzymes, potentially inhibiting their activity. The oxazepine core may also interact with cellular pathways, modulating biological responses.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of benzo-fused oxazepines with sulfonamide substituents. Key analogues include:

N-(5-methyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide : Substitutes ethyl with methyl at position 5, impacting lipophilicity.

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)benzenesulfonamide : Replaces the oxygen atom in the oxazepine ring with sulfur, altering electronic properties and metabolic stability.

Pharmacological and Physicochemical Properties

A hypothetical comparison table based on generalized sulfonamide-oxazepine data is provided below.

Property Target Compound Analogue 1 (No 5-ethyl) Analogue 2 (5-methyl) Analogue 3 (Thiazepine)
Molecular Weight (g/mol) ~390 ~362 ~376 ~406
LogP (Predicted) 3.2 2.8 3.0 3.5
Solubility (mg/mL, aqueous) <0.1 0.3 0.2 <0.05
IC50 (Hypothetical Enzyme X, nM) 15 ± 2 45 ± 5 28 ± 3 8 ± 1

Key Findings :

  • The 5-ethyl group in the target compound enhances lipophilicity (LogP ~3.2) compared to Analogue 1 (LogP ~2.8), likely improving membrane permeability but reducing aqueous solubility.
  • Substitution with sulfur in Analogue 3 increases molecular weight and LogP, which may correlate with improved metabolic stability but reduced solubility.
Conformational Analysis

ORTEP-3-derived crystallographic data (if available) would clarify torsional angles and ring puckering. For example, the ethyl group at position 5 may induce steric strain, affecting the oxazepine ring’s planarity compared to smaller substituents .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound belongs to the class of oxazepines, characterized by a unique bicyclic structure that includes a benzo-oxazepine core. Its chemical formula is C23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S, indicating the presence of various functional groups that may contribute to its biological properties.

Chemical Structure

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC23H27F3N2O4SC_{23}H_{27}F_{3}N_{2}O_{4}S
Molecular Weight466.59 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like cyclooxygenase (COX), which is critical in inflammation and pain pathways.
  • Receptor Modulation : It may bind to various receptors (e.g., GABA receptors), influencing neurotransmitter systems and potentially exhibiting anxiolytic or sedative effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, possibly through disruption of cell wall synthesis or function.

Pharmacological Effects

Research indicates that compounds similar to this compound have shown promising results in various pharmacological activities:

  • Antitumor Activity : Some studies have reported that oxazepine derivatives possess cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of oxazepine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity at higher concentrations when compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : Research conducted on related sulfonamide compounds demonstrated effective inhibition against Gram-positive bacteria. The mechanism was attributed to interference with bacterial folate synthesis pathways .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group protection. For example:

  • Step 1: Formation of the benzoxazepine core via condensation of ethylenediamine derivatives with substituted benzaldehydes under acidic conditions.
  • Step 2: Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Ethylenediamine, H₂SO₄, 80°C65–70
2Benzenesulfonyl chloride, K₂CO₃, DMF75–80

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethyl and dimethyl groups at C3 and C5).
    • IR: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.
  • Crystallography: Single-crystal X-ray diffraction (100 K) confirms stereochemistry. Key parameters:
    • R factor: <0.05 (e.g., 0.033 for related sulfonamide derivatives) .
    • Data-to-parameter ratio: ≥9:1 for reliability .

Advanced: How to apply Design of Experiments (DoE) in optimizing reaction yields?

Methodological Answer:
Use statistical DoE to minimize trials while maximizing data quality:

  • Variables: Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM): Central Composite Design (CCD) to model nonlinear relationships.
  • Example Workflow:
    • Screen variables via Plackett-Burman design.
    • Optimize critical factors (e.g., temperature) using Box-Behnken design.
    • Validate with ANOVA (p < 0.05 for significance) .

Table 2: DoE Optimization Example

VariableRangeOptimal Value
Temperature60–100°C85°C
Catalyst (mol%)1–5%3.2%

Advanced: What computational strategies predict reactivity for this sulfonamide?

Methodological Answer:

  • Quantum Chemical Calculations:
    • Reaction Path Search: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map transition states and intermediates.
    • Solvent Effects: Apply COSMO-RS to model solvation .
  • Validation: Compare computed activation energies with experimental kinetic data. Discrepancies >5 kcal/mol suggest model refinement .

Advanced: How to resolve discrepancies between predicted and observed bioactivity?

Methodological Answer:

  • Data Contradiction Analysis:
    • Re-evaluate Assay Conditions: Check solubility (e.g., DMSO vs. aqueous buffers) and purity (>95% by HPLC).
    • Cross-validate Models: Use molecular dynamics (MD) to assess protein-ligand interactions vs. static docking.
    • Feedback Loop: Integrate experimental IC₅₀ values into QSAR models to refine predictions .

Table 3: Example Discrepancy Resolution

AssayPredicted IC₅₀ (µM)Observed IC₅₀ (µM)Resolution Step
Enzymatic0.55.2Adjusted protonation state in MD simulation

Basic: What solubility and stability parameters are critical for in vitro assays?

Methodological Answer:

  • Solubility Screening: Test in DMSO, PBS (pH 7.4), and cell culture media.
    • Example Data:
SolventSolubility (mg/mL)
DMSO>50
PBS<0.1
  • Stability: Monitor degradation via HPLC at 24/48 hours under assay conditions (37°C, 5% CO₂) .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • SAR Workflow:
    • Synthesize analogs with varied substituents (e.g., halogenation at C8, alkyl chain modifications).
    • Measure bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic descriptors (Hammett σ, logP).
    • Use Partial Least Squares (PLS) regression to identify key pharmacophores .

Table 4: SAR Trends in Sulfonamide Derivatives

SubstituentlogPIC₅₀ (µM)
-Cl2.10.8
-CF₃2.90.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.